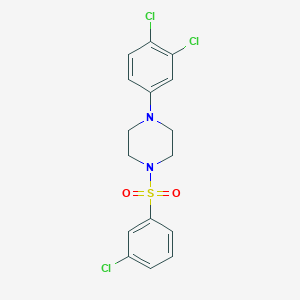

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with chlorophenyl and dichlorophenyl groups, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 3,4-dichlorophenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.

化学反応の分析

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C15H13Cl3N2O2S

- Molecular Weight : Approximately 359.6 g/mol

- IUPAC Name : 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine

Antipsychotic Properties

Research indicates that derivatives of piperazine compounds, including this compound, exhibit potential as antipsychotic agents. These compounds are believed to function as dopamine receptor antagonists, which can mitigate symptoms of disorders such as schizophrenia. Studies have shown that modifications to the piperazine structure can enhance binding affinity to dopamine receptors, leading to improved therapeutic outcomes .

Antidepressant Activity

The compound has also been explored for its antidepressant properties. It functions by modulating neurotransmitter systems, particularly through its interaction with serotonin and norepinephrine pathways. Preclinical studies have demonstrated that certain analogs can significantly reduce depressive-like behaviors in animal models .

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions. The initial stages often focus on creating the piperazine framework followed by the introduction of the sulfonyl and dichlorophenyl groups. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to improve yield and purity .

Case Study 1: Antipsychotic Efficacy

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized several piperazine derivatives and evaluated their efficacy as antipsychotic agents. The study found that specific modifications to the piperazine ring significantly enhanced the antagonistic activity against dopamine receptors, suggesting a promising avenue for developing new antipsychotic medications .

Case Study 2: Antidepressant Mechanisms

Another investigation focused on the antidepressant effects of related compounds. The research demonstrated that these compounds could increase serotonin levels in the brain, contributing to their mood-lifting effects. This study provides a foundation for further exploration into how structural variations affect pharmacological outcomes .

作用機序

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activation, thereby modulating a biological pathway.

類似化合物との比較

Similar Compounds

- 1-(4-Chlorophenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine

- 1-(3-Chlorophenyl)sulfonyl-4-(4-chlorophenyl)piperazine

- 1-(3,4-Dichlorophenyl)sulfonyl-4-(3-chlorophenyl)piperazine

Uniqueness

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dichlorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

生物活性

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine is a compound belonging to the piperazine class, which has gained attention for its potential biological activities, particularly in neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈Cl₂N₂O₂S

- Molar Mass : 396.33 g/mol

Dopamine Transporter Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of the dopamine transporter (DAT). For instance, related compounds have shown dissociation constants (K_i) in the nanomolar range, indicating high potency. A notable example is 3C-PEP, which has a K_i of 0.04 nM for DAT, making it approximately 10,000 times more potent than cocaine in inhibiting dopamine reuptake .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structures have demonstrated moderate to significant efficacy against various cancer cell lines. One study reported that certain piperazine derivatives inhibited PARP1 activity in human breast cancer cells with IC50 values comparable to established treatments like Olaparib .

Neuropharmacological Effects

The primary mechanism of action for this compound appears to be through dopamine receptor modulation. The compound likely acts as a selective dopamine reuptake inhibitor, enhancing dopaminergic signaling in the brain. This mechanism is crucial for potential applications in treating disorders such as depression and schizophrenia.

Antitumor Mechanisms

In the context of cancer treatment, the compound may exert its effects through multiple pathways:

- Inhibition of PARP1 : By inhibiting PARP1 activity, the compound could interfere with DNA repair mechanisms in cancer cells, leading to increased apoptosis .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G2/M phase, contributing to their anticancer effects.

Case Studies and Research Findings

特性

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3N2O2S/c17-12-2-1-3-14(10-12)24(22,23)21-8-6-20(7-9-21)13-4-5-15(18)16(19)11-13/h1-5,10-11H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNLHERYIRGPSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。